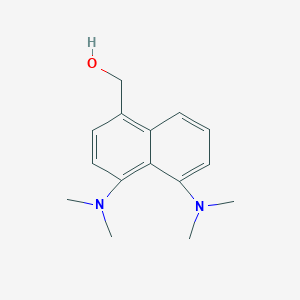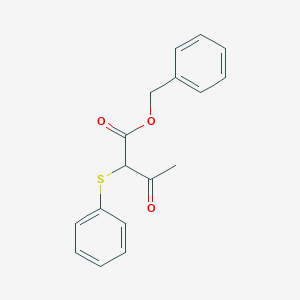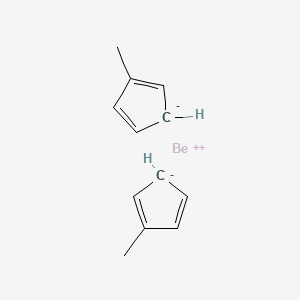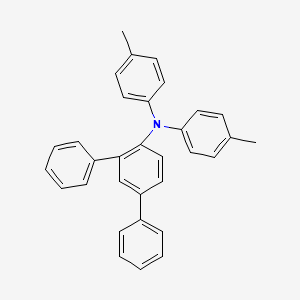
N,N-bis(4-methylphenyl)-2,4-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(4-methylphenyl)-2,4-diphenylaniline is an organic compound that belongs to the class of triarylamines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its excellent hole-transporting abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-2,4-diphenylaniline typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2,4-dibromobenzene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 100-120°C) to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(4-methylphenyl)-2,4-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential intermediates in organic electronic devices.
Reduction: Reduction reactions can convert the compound back to its neutral state from the radical cation form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, ferric chloride, and nitrosonium tetrafluoroborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products:
Oxidation: Radical cations and their subsequent products.
Reduction: The neutral triarylamine compound.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Scientific Research Applications
N,N-bis(4-methylphenyl)-2,4-diphenylaniline has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OSCs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of high-efficiency solar cells.
Sensors: It is utilized in the fabrication of chemical sensors due to its electrochemical properties.
Biological Studies:
Mechanism of Action
The mechanism by which N,N-bis(4-methylphenyl)-2,4-diphenylaniline exerts its effects is primarily through its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is facilitated by the delocalization of electrons across the aromatic rings. This property is crucial for the performance of OLEDs and OSCs, where the compound acts as a mediator for charge injection and transport.
Comparison with Similar Compounds
- N,N-bis(4-methylphenyl)aniline
- N,N-bis(4-methylphenyl)-1,4-phenylenediamine
- N,N-bis(4-methylphenyl)-4-aminobiphenyl
Comparison: N,N-bis(4-methylphenyl)-2,4-diphenylaniline stands out due to its unique structural arrangement, which provides superior hole-transporting properties compared to its analogs. The presence of additional phenyl groups enhances the compound’s stability and charge transfer capabilities, making it more effective in electronic applications.
Properties
CAS No. |
164155-40-2 |
|---|---|
Molecular Formula |
C32H27N |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)-2,4-diphenylaniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-29(19-14-24)33(30-20-15-25(2)16-21-30)32-22-17-28(26-9-5-3-6-10-26)23-31(32)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI Key |
VOQNETSUJCSYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
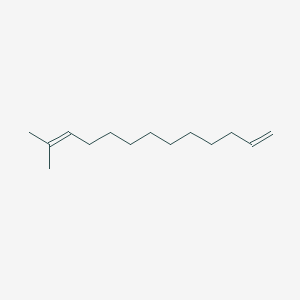
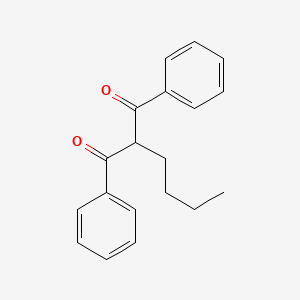
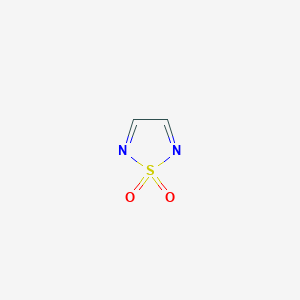
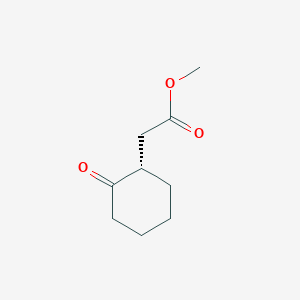
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
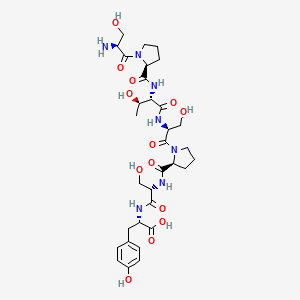
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
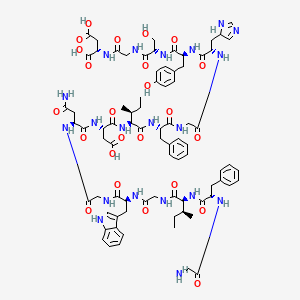
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
